N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide
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Overview
Description
N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is a heterocyclic compound with a complex structure that includes a mesityl group, a pyridotriazine ring, and a thioacetamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The process may involve the use of sulfur-containing reagents to introduce the thioacetamide group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of interest for drug discovery and development.
Medicine: Research into its pharmacological effects could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thioacetamide derivatives and pyridotriazine analogs. Examples are:
- N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide analogs with different substituents on the mesityl group.
- Thioacetamide derivatives with varying heterocyclic cores .
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
IUPAC Name |
2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-11-8-12(2)16(13(3)9-11)20-15(23)10-25-17-19-14-6-4-5-7-22(14)18(24)21-17/h4-9H,10H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPJYXSZKRBXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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